(Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, dimethylphenyl, thiazolyl, and acrylonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 3,4-dimethylphenylamine with α-haloketone under acidic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 2,3-dichlorobenzaldehyde in the presence of a base to form the intermediate compound.
Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the intermediate compound under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties may contribute to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
- (Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
Uniqueness
(Z)-3-(2,3-dichlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is unique due to the presence of both dichlorophenyl and dimethylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(Z)-3-(2,3-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-12-6-7-14(8-13(12)2)18-11-25-20(24-18)16(10-23)9-15-4-3-5-17(21)19(15)22/h3-9,11H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSNAUDBBCAVMM-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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